molecular formula C14H10F3N5 B11476307 Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11476307
M. Wt: 305.26 g/mol
InChI Key: AVKRHJJNTGCKKJ-UHFFFAOYSA-N
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Description

Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the reactions. Additionally, high-temperature and high-pressure conditions may be employed to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-[2-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,2,3,4-tetrazol-5-yl]- is unique due to the combination of the trifluoromethyl group, phenyl ring, tetrazole ring, and pyridine ring in a single molecule. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and the ability to form multiple hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F3N5

Molecular Weight

305.26 g/mol

IUPAC Name

3-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C14H10F3N5/c15-14(16,17)12-5-1-3-10(7-12)9-22-20-13(19-21-22)11-4-2-6-18-8-11/h1-8H,9H2

InChI Key

AVKRHJJNTGCKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

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